![molecular formula C20H28N2O3 B5530574 2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530574.png)
2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of related diazaspiro[5.5]undecane derivatives often involves Michael addition reactions and the use of various catalysts to promote efficiency. For instance, Ahmed et al. (2012) described the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecanes from 1,3-diaryl-2-propen-1-ones with barbituric and 2-thiobarbituric acids under reflux conditions without a catalyst (Ahmed et al., 2012). Yang et al. (2008) detailed a divergent synthesis method for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, showcasing the versatility of synthetic approaches to these compounds (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound , is characterized by their spirocyclic nature, which integrates a diaza (nitrogen-containing) component within a spiro framework. Zeng et al. (2010) explored the crystal structure of a related spiro compound, highlighting the distorted envelope conformation of the 1,3-dioxane ring, which is a common feature in such molecules (Zeng et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives encompasses a range of reactions, including Michael additions, ring-opening polymerizations, and cyclizations. These reactions are pivotal in generating structural diversity and complexity, enabling the synthesis of compounds with varying substituents and functional groups, as illustrated in the works of various researchers (Ibuka et al., 1981).
properties
IUPAC Name |
9-[(3-hydroxy-4-methoxyphenyl)methyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-10-22-15-20(7-6-19(22)24)8-11-21(12-9-20)14-16-4-5-18(25-2)17(23)13-16/h3-5,13,23H,1,6-12,14-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLJSDFLJZBLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3(CCC(=O)N(C3)CC=C)CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one |
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